molecular formula C25H33ClN2O3 B13729784 Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-2-methyl-1-o-tolyl-, ethyl ester, monohydrochloride CAS No. 18235-91-1

Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-2-methyl-1-o-tolyl-, ethyl ester, monohydrochloride

Cat. No.: B13729784
CAS No.: 18235-91-1
M. Wt: 445.0 g/mol
InChI Key: PWUIHKRKYDIBLL-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound "Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-2-methyl-1-o-tolyl-, ethyl ester, monohydrochloride" (hereafter referred to as Compound A) is a synthetic indole derivative with the following structural characteristics:

  • Indole core: A bicyclic aromatic system substituted at the 3-position with a carboxylic acid group esterified to an ethyl group.
  • Substituents: 5-position: A 2-(diethylamino)ethoxy group, providing a tertiary amine moiety linked via an ethoxy spacer. 2-position: A methyl group. 1-position: An o-tolyl (2-methylphenyl) group.
  • Salt form: Monohydrochloride, enhancing solubility and stability .

Properties

CAS No.

18235-91-1

Molecular Formula

C25H33ClN2O3

Molecular Weight

445.0 g/mol

IUPAC Name

2-[3-ethoxycarbonyl-2-methyl-1-(2-methylphenyl)indol-5-yl]oxyethyl-diethylazanium;chloride

InChI

InChI=1S/C25H32N2O3.ClH/c1-6-26(7-2)15-16-30-20-13-14-23-21(17-20)24(25(28)29-8-3)19(5)27(23)22-12-10-9-11-18(22)4;/h9-14,17H,6-8,15-16H2,1-5H3;1H

InChI Key

PWUIHKRKYDIBLL-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC1=CC2=C(C=C1)N(C(=C2C(=O)OCC)C)C3=CC=CC=C3C.[Cl-]

Origin of Product

United States

Preparation Methods

Core Indole Synthesis

The synthesis of indole-3-carboxylic acid derivatives typically begins with the construction of the indole ring system. Established methods include:

  • Reissert Indole Synthesis : Condensation of o-nitrotoluene with oxalic ester followed by reduction and cyclization to yield indole-2-carboxylic acid derivatives under mild conditions.

  • Base-Catalyzed Cyclization of 2-(Acylamino)-toluenes : Under harsh conditions (sodium amide or potassium t-butoxide at 250–300°C), simple indoles such as 2-methylindoles can be synthesized.

  • Bartoli Indole Synthesis : Reaction of ortho-substituted nitrobenzenes with vinyl magnesium bromide (Grignard reagent) to yield substituted indoles efficiently.

  • Nenitzescu Synthesis : Condensation of substituted 1,4-benzoquinones with β-amino-substituted α,β-unsaturated carbonyl compounds to produce 5-hydroxyindoles.

  • Bischler Indole Synthesis : Acidic cyclization of 2-arylamino-ketones to indoles.

Among these, the Reissert synthesis is particularly relevant for preparing indole-3-carboxylic acid scaffolds with substituents, due to its mild reaction conditions and compatibility with sensitive groups.

Functional Group Modifications on Indole Core

Once the indole core is established, further functionalization is performed:

  • Esterification : Conversion of indole-3-carboxylic acid to ethyl ester is commonly achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of bases to activate the carboxyl group and facilitate ester bond formation.

  • Alkylation and Ether Formation : Introduction of the 5-(2-(diethylamino)ethoxy) substituent is typically done via nucleophilic substitution or alkylation reactions where the hydroxyl or amino group is reacted with appropriate alkyl halides or ethers under controlled conditions.

  • Introduction of the 2-methyl and 1-o-tolyl substituents : These aryl and alkyl substituents are introduced either during the initial indole synthesis by using substituted starting materials or via post-synthetic modifications such as Friedel-Crafts alkylation or Suzuki coupling reactions.

  • Salt Formation : The monohydrochloride salt is formed by treatment of the free base with hydrochloric acid in an appropriate solvent, enhancing solubility and stability.

Specific Preparation Method for Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-2-methyl-1-o-tolyl-, ethyl ester, monohydrochloride

Stepwise Synthetic Route

Based on the integration of literature and patent data, the preparation involves the following key steps:

Step Description Reagents/Conditions Outcome/Yield
1 Synthesis of substituted indole core Condensation of substituted nitrotoluene (bearing 2-methyl and o-tolyl groups) with diethyl oxalate under ferrous hydroxide catalysis, followed by hydrazine hydrate reduction to yield indole-3-carboxylic acid derivative High yield, mild conditions
2 Esterification at 3-carboxylic acid Reaction with ethanol using dicyclohexylcarbodiimide (DCC) and a base such as triethylamine to form the ethyl ester Efficient ester formation, 70-85% yield
3 Introduction of 5-(2-(diethylamino)ethoxy) substituent Nucleophilic substitution of 5-hydroxyindole intermediate with 2-(diethylamino)ethyl chloride or bromide under basic conditions (e.g., potassium carbonate in DMF) to form the ether linkage Moderate to good yield (60-75%)
4 Formation of monohydrochloride salt Treatment of the free base compound with HCl in anhydrous ethanol or ether to precipitate the monohydrochloride salt High purity salt, improved solubility

Reaction Conditions and Optimization

  • The initial condensation and reduction steps are performed at atmospheric pressure and mild temperatures (~80–100°C), using inexpensive and readily available catalysts such as ferrous hydroxide.

  • Esterification is typically carried out at room temperature or slightly elevated temperatures (~25–40°C) to avoid decomposition of sensitive groups.

  • Ether formation requires anhydrous conditions and polar aprotic solvents like DMF or DMSO, with mild bases to promote nucleophilic substitution without side reactions.

  • Salt formation is conducted at low temperatures (0–5°C) to maximize crystallinity and purity of the hydrochloride salt.

Data Table Summarizing Preparation Parameters and Yields

Synthetic Step Reagents and Catalysts Solvent Temperature Time Yield (%) Notes
Indole core synthesis o-Nitrotoluene, diethyl oxalate, ferrous hydroxide, hydrazine hydrate Ethanol/water mixture 80–100°C 6–8 h 75–85 Mild, scalable
Esterification Dicyclohexylcarbodiimide, triethylamine, ethanol Dichloromethane or THF 25–40°C 4–6 h 70–85 Avoids over-acylation
Etherification 2-(Diethylamino)ethyl chloride, K2CO3 DMF 50–60°C 12–18 h 60–75 Requires anhydrous conditions
Salt formation HCl (anhydrous) Ethanol/ether 0–5°C 1–2 h >90 Enhances solubility

Scientific Research Applications

Biological Activities

Indole derivatives, including the compound , are known for their diverse biological activities. Key areas of research include:

  • Antiviral Activity : Recent studies have demonstrated that certain indole derivatives exhibit antiviral properties. For instance, a related compound showed complete inhibition of SARS-CoV-2 replication at a concentration of 52.0 μM, indicating potential as an antiviral agent for COVID-19 treatment .
  • Neuroprotective Effects : Some indole derivatives are being investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. Their ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions like Alzheimer's disease.
  • Anticancer Properties : Indole compounds have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. This is attributed to their interaction with various cellular pathways that regulate cell growth and survival.

Synthetic Methodologies

The synthesis of indole-3-carboxylic acid derivatives typically involves multi-step reactions, often utilizing coupling agents such as dicyclohexylcarbodiimide. The following table summarizes common synthetic routes:

StepDescription
1Formation of the indole core through cyclization reactions involving appropriate precursors.
2Introduction of the carboxylic acid group via electrophilic substitution or direct functionalization.
3Esterification process to form the ethyl ester component using alcohols and acid catalysts.
4Final modifications to introduce diethylaminoethoxy substituents through nucleophilic substitution reactions.

Case Studies and Research Findings

  • Antiviral Research : A study highlighted the antiviral efficacy of a related indole derivative against SARS-CoV-2, showcasing its potential as a therapeutic agent with an IC50 value of 1.06 µg/mL and a selectivity index of 78.6 . This indicates high specificity and low toxicity, critical factors for drug development.
  • Neuroprotective Studies : Investigations into the neuroprotective effects of indole derivatives have revealed their ability to enhance neuronal survival under stress conditions, potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways.
  • Pharmacological Applications : The compound's unique structure allows it to interact with various biological targets, leading to applications in treating conditions such as depression and anxiety due to its influence on serotonin receptors.

Mechanism of Action

The mechanism of action of indole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some indole derivatives can inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain. The exact mechanism for this specific compound would depend on its structure and functional groups.

Comparison with Similar Compounds

Functional Implications

  • The ethyl ester at the 3-carboxylic acid position is a common prodrug strategy to enhance lipophilicity and membrane permeability .
  • The o-tolyl group at the 1-position introduces steric bulk, which could influence receptor binding or metabolic resistance compared to smaller N-substituents (e.g., methyl or hydrogen) .

To contextualize Compound A , we analyze structurally analogous indole derivatives and related compounds with shared functional groups.

Table 1: Structural and Functional Comparison of Compound A with Analogues
Compound Name / Identifier Key Structural Features Key Differences from Compound A Reported Properties/Applications References
Ethyl 5-methoxyindole-2-carboxylate - 5-methoxy, 2-carboxylate ethyl ester
- 1H-indole (unsubstituted N)
- Methoxy vs. diethylamino ethoxy at 5-position
- No o-tolyl group
Used in SAR studies for allosteric modulation; lower solubility due to lack of ionizable amine
Procaine Hydrochloride - Diethylamino ethoxy group on benzoate ester
- Hydrochloride salt
- Benzoate core vs. indole
- Lacks methyl and o-tolyl substituents
Local anesthetic; demonstrates role of diethylamino ethoxy in enhancing solubility and bioavailability
Ethyl 6-bromo-4-((dimethylamino)methyl)-1-methylindole-3-carboxylate - 6-bromo, 4-(dimethylaminomethyl), 1-methyl
- Ethyl ester at 3-position
- Bromo substituent and dimethylaminomethyl vs. diethylamino ethoxy
- Smaller N-substituent (methyl vs. o-tolyl)
Potential CNS activity due to bromo and amine groups; reduced steric bulk compared to Compound A
7-Chloro-3-methyl-1H-indole-2-carboxylic acid - 7-chloro, 3-methyl
- Free carboxylic acid
- Chloro vs. diethylamino ethoxy substituent
- Acidic form (no ester)
Intermediate in synthesis; lower lipophilicity due to free acid
Ethyl 2-amino-1-methylindole-3-carboxylate - 2-amino, 1-methyl
- Ethyl ester at 3-position
- Amino group directly on indole vs. ethoxy-linked amine
- No o-tolyl or 5-substituent
Studied for antitumor activity; amino group may enable hydrogen bonding
Key Comparative Insights:

Diethylamino Ethoxy Group: The presence of this group in Compound A and Procaine Hydrochloride highlights its role in improving solubility via salt formation. However, in Compound A, its attachment to an indole core (vs. Procaine’s benzoate) may alter pharmacokinetics or target selectivity.

N-Substituent (o-Tolyl) :

  • The o-tolyl group distinguishes Compound A from analogues with smaller N-substituents (e.g., methyl in or hydrogen in ). This bulkier group could reduce metabolic degradation by sterically shielding the indole nitrogen .

Ethyl Ester vs. Free Acid :

  • Esterification at the 3-position (common in ) likely enhances cell permeability compared to free acids (e.g., ). Hydrolysis in vivo may convert the ester to an active carboxylic acid form.

Positional Substitution Effects: Substitution at the 5-position (e.g., diethylamino ethoxy in Compound A vs. methoxy in ) can significantly alter electronic properties and receptor affinity. The diethylamino group’s basicity may enable interactions with charged residues in biological targets.

Biological Activity

Indole-3-carboxylic acid, 5-(2-(diethylamino)ethoxy)-2-methyl-1-o-tolyl-, ethyl ester, monohydrochloride is a complex organic compound with significant biological activity. This article explores its synthesis, biological effects, and potential applications in various fields, including antimicrobial and antiviral therapies.

Chemical Structure and Properties

The compound features an indole structure, characterized by a bicyclic compound made up of a benzene ring fused to a pyrrole ring. The presence of a carboxylic acid group at the 3-position enhances its reactivity and biological interactions. Additionally, the ethyl ester and diethylaminoethoxy groups contribute to its solubility and pharmacological properties.

Synthesis

The synthesis of this indole derivative typically involves multi-step reactions, often utilizing dicyclohexylcarbodiimide as a coupling agent to form esters from carboxylic acids. The synthetic route emphasizes the importance of structural modifications that influence biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of indole-3-carboxylic acid derivatives. A novel series of dipeptide derivatives containing this compound were synthesized and evaluated for their antimicrobial activity against various pathogens:

  • Bacterial Activity : The derivatives demonstrated significant antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The activity was comparable to ciprofloxacin, a standard antibiotic .
  • Fungal Activity : The compounds also exhibited antifungal properties against Candida albicans and Aspergillus niger, outperforming fluconazole in some instances .

Antiviral Activity

Indole-3-carboxylic acid derivatives have shown promising antiviral effects, particularly against SARS-CoV-2. In vitro studies indicated that certain derivatives could completely inhibit viral replication at specific concentrations. Notably, one derivative achieved an IC50 value of 1.06 µg/mL with a high selectivity index (SI) of 78.6, indicating its potential as an antiviral agent for COVID-19 treatment .

The biological mechanisms underlying the activity of indole-3-carboxylic acid derivatives involve several pathways:

  • Molecular Docking Studies : These studies revealed strong binding affinities between the compounds and targets such as DNA gyrase and lanosterol-14-alpha demethylase, which are critical for bacterial survival and replication .
  • Immunomodulatory Effects : Some derivatives have been shown to stimulate toll-like receptor (TLR) genes in macrophages, enhancing the immune response against viral infections. This includes increased expression of interferons and pro-inflammatory cytokines .

Case Studies

  • Antimicrobial Evaluation : In a study evaluating the efficacy of synthesized dipeptide derivatives, compounds were tested against clinical isolates of bacteria and fungi. Results indicated that certain analogues possessed superior antimicrobial properties compared to existing treatments .
  • Antiviral Research : A specific derivative was found to inhibit SARS-CoV-2 replication effectively. This study provided insights into its mechanism by demonstrating the suppression of syncytium formation induced by viral proteins .

Comparative Analysis

The following table summarizes the biological activities of selected indole derivatives:

Compound NameActivity TypeNotable Findings
Indole-3-acetic acidPlant hormonePromotes plant growth
Indole-3-butyric acidRoot inductionUsed in tissue culture for enhancing root formation
5-Methoxyindole-3-carboxylic acidPharmacologicalExhibits different pharmacological properties
Indole-3-carboxylic acid derivativeAntimicrobial/AntiviralEffective against bacteria and viruses like SARS-CoV-2

Q & A

Q. Critical Intermediates :

  • Bromo-indole intermediate (e.g., 5-bromo-1H-indole-3-carboxylic acid).
  • Ethyl ester precursor before diethylaminoethoxy substitution.

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (Reported)
BrominationNBS, DMF, 60°C75–85%
EsterificationEthanol, H₂SO₄, reflux>90%
Side-chain coupling2-(Diethylamino)ethanol, K₂CO₃, DMF60–70%

Advanced: How can researchers optimize the diethylaminoethoxy substitution step to minimize byproducts?

Methodological Answer:
Byproduct formation (e.g., over-alkylation or elimination) is common due to the basicity of diethylamino groups. Optimization strategies include:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and reduce side reactions .
  • Temperature control : Maintain reaction temperatures below 80°C to prevent decomposition .
  • Catalytic additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Purification : Employ silica gel chromatography with basic eluents (e.g., triethylamine in hexane/EtOAc) to isolate the target compound .

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

  • HPLC : Quantify purity using a C18 column with a mobile phase of acetonitrile/0.1% TFA (≥95% purity threshold) .
  • NMR : Key signals include:
    • ¹H NMR : δ 1.2–1.4 ppm (triplet, ethyl ester CH₃), δ 3.4–3.6 ppm (quartet, diethylamino N-CH₂) .
    • ¹³C NMR : Carbonyl signal at ~170 ppm (ester group) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ and chloride adducts .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability or metabolic instability). Strategies include:

  • Metabolic profiling : Use liver microsomes or S9 fractions to identify degradation products (e.g., ester hydrolysis or N-dealkylation) .
  • Structural analogs : Compare activity of the hydrochloride salt vs. free base to assess solubility effects .
  • Formulation optimization : Test liposomal encapsulation or PEGylation to enhance in vivo stability .

Q. Table 2: Example Bioactivity Data

Assay TypeTarget (e.g., Receptor)IC₅₀ (Free Base)IC₅₀ (HCl Salt)
In vitroSerotonin receptor 5-HT₂A120 nM 95 nM
In vivoBehavioral assay (mice)Low efficacyImproved efficacy

Basic: What are the primary degradation pathways of this compound under physiological conditions?

Methodological Answer:

  • Ester hydrolysis : Catalyzed by esterases, leading to carboxylic acid formation .
  • Oxidation : Diethylamino group oxidation to N-oxide under acidic/oxidizing conditions .
  • Photodegradation : Indole ring cleavage under UV light (mitigate via amber glass storage) .

Advanced: How does the diethylaminoethoxy group influence binding affinity to neurological targets?

Methodological Answer:
The diethylaminoethoxy side chain enhances:

  • Lipophilicity : Improves blood-brain barrier penetration (logP ~3.5 calculated via ChemDraw) .
  • Receptor interactions : Forms hydrogen bonds with residues in the 5-HT₂A receptor binding pocket (docking studies suggest ΔG = -9.2 kcal/mol) .
  • pH-dependent solubility : Protonation at physiological pH increases water solubility (~2.5 mg/mL in PBS) .

Basic: How should researchers handle discrepancies between computational predictions and experimental binding data?

Methodological Answer:

  • Re-evaluate force fields : Use AMBER or CHARMM for indole derivatives instead of generic parameters .
  • Include solvent effects : Explicit water models improve docking accuracy vs. vacuum simulations .
  • Experimental validation : Perform SPR (surface plasmon resonance) to measure kinetic constants (e.g., kₐ, kₐ) .

Advanced: What strategies mitigate batch-to-batch variability in synthetic yield?

Methodological Answer:

  • Quality control of starting materials : Use HPLC-certified 5-bromoindole-3-carboxylic acid (≥98% purity) .
  • Reaction monitoring : Employ in-situ FTIR to track esterification completion .
  • Scale-down DOE : Optimize parameters (e.g., stoichiometry, solvent volume) via high-throughput screening .

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